tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Description
Based on similar compounds (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate () and tert-butyl 6-ethynyl-6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate ()), the target molecule likely features a spiro[3.3]heptane core with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a 6-ethynyl-6-hydroxy substituent. This combination of functional groups—ethynyl (alkyne) and hydroxyl—provides unique reactivity for further derivatization, particularly in drug discovery contexts .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-13(16)6-12(7-13)8-14(9-12)10(15)17-11(2,3)4/h1,16H,6-9H2,2-4H3 |
InChI Key |
YUCPNEMAJWAGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C#C)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Notes on Reaction Conditions
- The reaction must be conducted under inert atmosphere (nitrogen or argon) due to moisture sensitivity of Grignard reagents and the azaspiro compound.
- Temperature control is critical to minimize side reactions and decomposition.
- Purification typically involves silica gel chromatography using gradients of ethyl acetate in hexanes.
Supporting Experimental Data from Related Compounds
These results demonstrate the robustness of the spirocyclic azetidine scaffold to nucleophilic addition and reductive amination, supporting the feasibility of ethynyl nucleophile addition.
Summary Table of Key Preparation Steps
| Step Number | Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Azaspiro precursor | Cyclization reagents | Various | RT | Variable | High | Forms tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
| 2 | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Ethynylmagnesium bromide | THF | 0 °C to RT | 2-4 h | ~60-70 | Nucleophilic addition to ketone |
| 3 | Reaction mixture | Workup reagents | Aqueous NH4Cl, EtOAc | RT | - | - | Extraction and purification by chromatography |
Additional Considerations
- The ethynyl group introduction via Grignard reagents is a common synthetic tactic for installing terminal alkynes on ketones.
- Protection of the azetidine nitrogen by the tert-butyl ester (Boc) group stabilizes the molecule during these transformations.
- Analytical characterization typically includes NMR (confirming hydroxy and ethynyl protons), LC-MS for molecular weight confirmation, and melting point determination.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes like Baeyer-Villiger monooxygenase.
Reduction: Sodium borohydride is commonly used for the reduction of the oxo group to a hydroxy group.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Baeyer-Villiger monooxygenase, oxygen, and suitable solvents.
Reduction: Sodium borohydride in methanol under nitrogen atmosphere.
Substitution: Various nucleophiles and appropriate solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of γ-butyrolactone derivatives .
Scientific Research Applications
tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a unique three-dimensional profile that can interact with various biological targets, potentially modulating their activity . The presence of functional groups like hydroxy and ethynyl allows for further derivatization and functionalization, enhancing its utility in drug discovery and development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
Ethynyl vs. Hydroxyl/Methyl Groups : The ethynyl group in the target compound offers distinct reactivity for alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike hydroxyl or methyl analogs .
Protection Strategies : Methoxy-protected analogs () highlight the importance of hydroxyl group protection during synthesis, which may apply to the target compound’s ethynyl-hydroxy motif.
Biological Activity
tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound belonging to the azaspiro family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique spirocyclic structure and functional groups suggest diverse interactions with biological targets.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- CAS Number : 1147557-97-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic framework allows for effective binding within active sites, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that compounds within the azaspiro class exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some derivatives show potential as antimicrobial agents due to their ability to disrupt microbial cell function.
- Analgesic Properties : Certain azaspiro compounds have been investigated for their pain-relieving effects, akin to those of traditional analgesics.
- CNS Activity : Compounds similar to tert-butyl 6-ethynyl have shown promise in affecting central nervous system (CNS) pathways, suggesting potential applications in treating neurological disorders.
Study 1: Antimicrobial Properties
A study explored the antimicrobial efficacy of various azaspiro compounds, including tert-butyl 6-ethynyl derivatives. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving membrane disruption.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| tert-butyl 6-ethynyl | 32 | Moderate |
| Control (Ampicillin) | 4 | High |
Study 2: Analgesic Effects
In a preclinical model, the analgesic properties of tert-butyl 6-ethynyl were assessed using the formalin test in rats. The compound demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.
| Dose (mg/kg) | Pain Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
Study 3: CNS Activity
Research investigating the CNS activity of azaspiro compounds revealed that tert-butyl derivatives could modulate neurotransmitter release, particularly serotonin and dopamine pathways. This suggests potential applications in managing mood disorders.
Comparison with Similar Compounds
The biological activity of tert-butyl 6-ethynyl can be contrasted with other azaspiro compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-butyl 6-amino-2-azaspiro[3.3]heptane | Antidepressant effects |
| tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane | Enhanced hydrophilicity; lower toxicity |
| tert-butyl 2,6-diazaspiro[3.3]heptane | Broader spectrum of activity |
Q & A
Q. What are the key synthetic routes for synthesizing tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate?
The synthesis typically begins with a spirocyclic precursor such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Ethynyl and hydroxyl groups are introduced via nucleophilic addition or reduction steps. For example:
- Step 1 : React the oxo-spiro compound with ethynylating agents (e.g., lithium acetylides) under inert atmosphere (N₂/Ar) to introduce the ethynyl group.
- Step 2 : Hydroxylation via controlled reduction (e.g., NaBH₄ or Zn-mediated) or oxidation-reduction sequences.
- Purification : Chromatography (e.g., gradient elution with Et₂O/Pentane) yields >95% purity .
Key Conditions : Use anhydrous solvents (THF, dioxane), monitor via TLC, and confirm structure with ¹H/¹³C NMR and HRMS .
Q. How is the molecular structure of this compound validated experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., sp³ vs. sp² carbons, ethynyl protons at δ ~2.5–3.0 ppm). ¹³C NMR identifies carbonyl (C=O) and spiro carbon signals.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak for C₁₁H₁₇NO₃).
- X-ray Crystallography (if crystals are obtainable): Resolves spirocyclic geometry and substituent stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Q. How should researchers address contradictions in reported synthetic yields (e.g., 70% vs. 95%)?
- Variable Control : Ensure consistent starting material purity (>98% by GC) and anhydrous conditions .
- Mechanistic Analysis : Use DFT calculations to identify energy barriers in key steps (e.g., ethynyl group addition).
- Reproducibility : Compare protocols for catalyst loading (e.g., 1 mol% Pd vs. 5 mol%) and reaction time .
Q. What strategies are effective for controlling stereochemistry in the spirocyclic core?
Q. How can computational modeling aid in predicting reactivity or stability?
- Density Functional Theory (DFT) : Calculate transition states for ethynylation/hydroxylation steps to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects on spirocyclic ring conformation and stability .
Q. What alternative synthetic routes exist to bypass challenging steps (e.g., low-yielding hydroxylation)?
Q. How can the biological activity of this compound be evaluated in drug discovery contexts?
- In Vitro Assays : Test solubility (log P ~2.1 predicted) and permeability (Caco-2 cell models) to assess bioavailability .
- Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity to neurological targets (e.g., serotonin receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
